N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide
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Overview
Description
N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide is a complex organic compound that features a thiazolidine ring, a pyridine ring, and a cyclohexylidene group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.
Cyclohexylidene Group Introduction: This step involves the addition of a cyclohexylidene group to the thiazolidine ring, possibly through a condensation reaction.
Pyridinecarboxamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the cyclohexylidene group.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Various substitution reactions could occur, especially on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways Involved: The compound might modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidine ring and various substituents.
Pyridinecarboxamides: Compounds with a pyridine ring and a carboxamide group.
Cyclohexylidene Derivatives: Compounds featuring a cyclohexylidene group.
Uniqueness
N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
72732-40-2 |
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Molecular Formula |
C15H15N3O2S2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(5-cyclohexylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O2S2/c19-13(11-6-8-16-9-7-11)17-18-14(20)12(22-15(18)21)10-4-2-1-3-5-10/h6-9H,1-5H2,(H,17,19) |
InChI Key |
YLPPOUJDRKNVCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)CC1 |
Origin of Product |
United States |
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